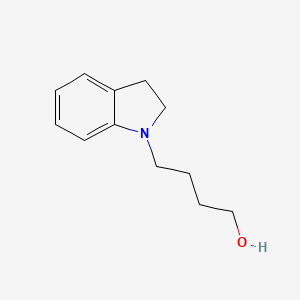
3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol
Vue d'ensemble
Description
3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol is a compound with notable biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₂H₁₇NO and is characterized by the presence of an indole moiety, which is known for its diverse biological activities. The structural representation can be summarized as follows:
Synthesis
The synthesis of this compound typically involves the reductive amination of appropriate precursors. The process may include the use of various catalysts and solvents to optimize yield and purity. Research indicates that the compound can be synthesized through a series of steps involving indole derivatives and butanol intermediates .
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli have been reported in the range of 5.64 to 77.38 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Bacillus subtilis | 4.69 - 22.9 |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties, reducing the release of inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests a potential role in managing inflammatory diseases.
Neuroprotective Activity
Research indicates that compounds with similar structures to this compound may interact with cannabinoid receptors, particularly CB2R, which are implicated in neuroinflammation and neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study, various derivatives of indole were tested for their antibacterial properties. The results indicated that modifications to the indole structure significantly impacted their efficacy against Gram-positive and Gram-negative bacteria.
Case Study 2: Anti-inflammatory Potential
A study focused on the anti-inflammatory effects of indole derivatives revealed that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating conditions like arthritis.
Propriétés
IUPAC Name |
4-(2,3-dihydroindol-1-yl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-4-3-8-13-9-7-11-5-1-2-6-12(11)13/h1-2,5-6,14H,3-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOSRHKMRSJUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















